2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a sulfamoylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction is usually carried out in ethanol under reflux conditions .
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Thiol Formation: : The resulting oxadiazole compound is then treated with a suitable thiolating agent to introduce the sulfanyl group. Common reagents for this step include thiourea or hydrogen sulfide .
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Acetamide Formation: : The final step involves the reaction of the thiolated oxadiazole with 4-sulfamoylbenzyl chloride in the presence of a base like triethylamine. This step is typically performed in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. This can lead to the formation of furan-2,3-dione derivatives .
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Reduction: : The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride, to yield corresponding amines .
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Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles like amines or alcohols under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities .
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Biological Studies: : The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features .
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Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets:
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Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant for its antimicrobial activity .
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Receptor Binding: : It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and furan rings but lacks the sulfamoylbenzyl moiety.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide is unique due to the presence of the sulfamoylbenzyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its potent biological activities, making it a valuable compound for further research and development .
properties
Molecular Formula |
C15H14N4O5S2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14N4O5S2/c16-26(21,22)11-5-3-10(4-6-11)8-17-13(20)9-25-15-19-18-14(24-15)12-2-1-7-23-12/h1-7H,8-9H2,(H,17,20)(H2,16,21,22) |
InChI Key |
CYBHEPSPXBHZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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